Cas no 435345-34-9 (N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid)

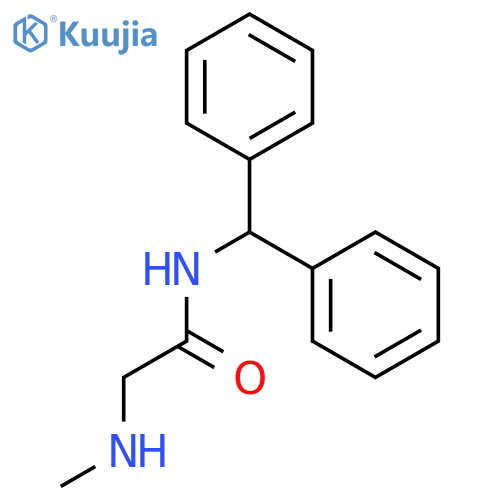

435345-34-9 structure

商品名:N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid

CAS番号:435345-34-9

MF:C16H18N2O

メガワット:254.326923847198

MDL:MFCD06799774

CID:929017

PubChem ID:45074862

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid 化学的及び物理的性質

名前と識別子

-

- n-benzhydryl-2-methylamino-acetamide

- N-benzhydryl-2-(methylamino)acetamide

- HMS1685L16

- N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid

- 435345-33-8

- EN300-220804

- 435345-34-9

- DTXSID60355346

- AKOS000301804

- N-(diphenylmethyl)-2-(methylamino)acetamide

-

- MDL: MFCD06799774

- インチ: InChI=1S/C16H18N2O/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16-17H,12H2,1H3,(H,18,19)

- InChIKey: RIRFXJDKVPXIHT-UHFFFAOYSA-N

- ほほえんだ: CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 254.14200

- どういたいしつりょう: 254.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

- PSA: 41.13000

- LogP: 2.89340

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-221648-1g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 1g |

$414.0 | 2023-09-16 | ||

| Enamine | EN300-221648-5.0g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 5g |

$1199.0 | 2023-05-31 | ||

| Enamine | EN300-221648-1.0g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 1g |

$414.0 | 2023-05-31 | ||

| Enamine | EN300-221648-0.05g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 0.05g |

$348.0 | 2023-09-16 | ||

| Enamine | EN300-221648-10.0g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 10g |

$1778.0 | 2023-05-31 | ||

| Enamine | EN300-221648-10g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 10g |

$1778.0 | 2023-09-16 | ||

| Enamine | EN300-221648-2.5g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 2.5g |

$810.0 | 2023-09-16 | ||

| Enamine | EN300-221648-0.5g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 0.5g |

$397.0 | 2023-09-16 | ||

| Enamine | EN300-221648-0.1g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 0.1g |

$364.0 | 2023-09-16 | ||

| Enamine | EN300-221648-0.25g |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid |

435345-34-9 | 0.25g |

$381.0 | 2023-09-16 |

N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

435345-34-9 (N-(diphenylmethyl)-2-(methylamino)acetamide, oxalic acid) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 57707-64-9(2-azidoacetonitrile)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量